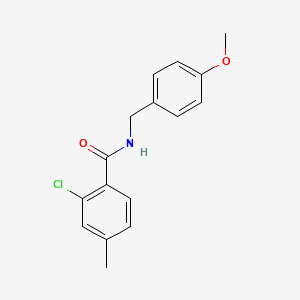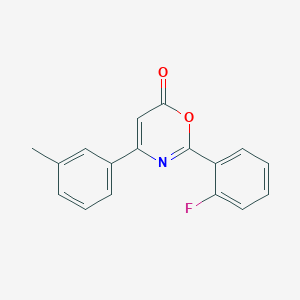
2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one is a heterocyclic compound that contains both fluorine and methyl substituents on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base to form the intermediate amide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted oxazinone derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one involves its interaction with specific molecular targets. The fluorine and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The oxazinone ring structure may also play a role in its biological activity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one
- 2-(2-Bromophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one
- 2-(2-Methylphenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one
Uniqueness
2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-11-5-4-6-12(9-11)15-10-16(20)21-17(19-15)13-7-2-3-8-14(13)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJXYRZAGQYNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)
![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
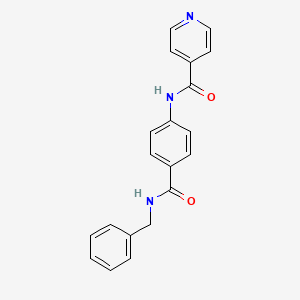
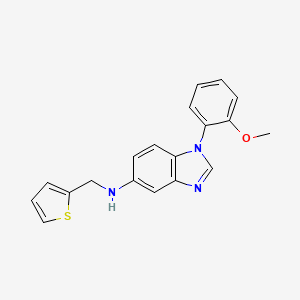
![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)
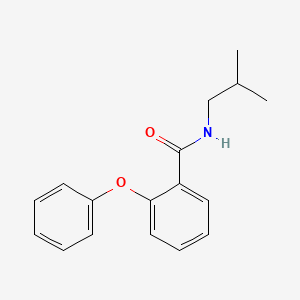

![N-(2-furylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5771346.png)

![2-{[(benzylsulfonyl)acetyl]amino}benzamide](/img/structure/B5771361.png)
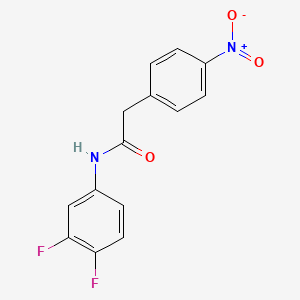
![1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5771379.png)
